molecular formula C15H24O9 B5620572 4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid

4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid

Cat. No.: B5620572
M. Wt: 348.34 g/mol
InChI Key: JSIBAPWGMKZTGC-UHFFFAOYSA-N
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Description

4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid is a complex organic compound with a molecular formula of C15H21N3O9 It is known for its unique structure, which includes multiple carboxypropyl groups and a trioxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the trioxan ring, followed by the introduction of carboxypropyl groups. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The carboxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-bis(3-carboxypropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]butanoic acid
  • 4-[4,6-bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]pentanoic acid

Uniqueness

4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid is unique due to its specific arrangement of carboxypropyl groups and the presence of a trioxan ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[4,6-bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O9/c16-10(17)4-1-7-13-22-14(8-2-5-11(18)19)24-15(23-13)9-3-6-12(20)21/h13-15H,1-9H2,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIBAPWGMKZTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1OC(OC(O1)CCCC(=O)O)CCCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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